5-(1-Ethyl-1-methylpentyl)-5H-tetrazole
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Overview
Description
5-(1-Ethyl-1-methylpentyl)-5H-tetrazole is an organic compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethyl-1-methylpentylamine with sodium azide and triethyl orthoformate. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dimethylformamide, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1-methylpentyl)-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives with additional functional groups.
Reduction: Reduced tetrazole derivatives with altered ring structures.
Substitution: Substituted tetrazole compounds with new functional groups replacing nitrogen atoms.
Scientific Research Applications
5-(1-Ethyl-1-methylpentyl)-5H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of biologically active compounds. This property enables the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group attached to the ring.
5-Methyl-1H-tetrazole: A simpler tetrazole compound with a methyl group.
5-(1-Methylpropyl)-1H-tetrazole: Similar structure with a different alkyl group.
Uniqueness
5-(1-Ethyl-1-methylpentyl)-5H-tetrazole is unique due to the presence of the 1-ethyl-1-methylpentyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
86842-37-7 |
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Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
5-(3-methylheptan-3-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H18N4/c1-4-6-7-9(3,5-2)8-10-12-13-11-8/h4-7H2,1-3H3,(H,10,11,12,13) |
InChI Key |
PPOKGFJQUSVGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C1=NNN=N1 |
Origin of Product |
United States |
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